Cas no 5469-90-9 (Benzenamine, N-methyl-N-(2-phenylethenyl)-)

Benzenamine, N-methyl-N-(2-phenylethenyl)- structure
5469-90-9 structure
Product name:Benzenamine, N-methyl-N-(2-phenylethenyl)-
CAS No:5469-90-9
MF:C15H15N
MW:209.286303758621
CID:387432
PubChem ID:5355160

Benzenamine, N-methyl-N-(2-phenylethenyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, N-methyl-N-(2-phenylethenyl)-
    • N-methyl-N-[(E)-2-phenylethenyl]aniline
    • 3-(butyl-thiocarbamoylsulfanyl)-propionic acid
    • 3-[(butylcarbamothioyl)sulfanyl]propanoic acid
    • AC1MYSOF
    • CTK3I8895
    • N-Methyl-N,N'-diphenylformamidin
    • N-Methyl-N-styryl-anilin
    • N-methyl-N-styryl-aniline
    • NSC202969
    • Propanoicacid, 3-[[(butylamino)thioxomethyl]thio]-
    • NSC26921
    • NSC-26921
    • 5469-90-9
    • Inchi: InChI=1S/C15H15N/c1-16(15-10-6-3-7-11-15)13-12-14-8-4-2-5-9-14/h2-13H,1H3/b13-12+
    • InChI Key: WKXRVIFGACQFED-OUKQBFOZSA-N
    • SMILES: CN(C=CC1=CC=CC=C1)C2=CC=CC=C2

Computed Properties

  • Exact Mass: 209.12055
  • Monoisotopic Mass: 209.12
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 3.2A^2

Experimental Properties

  • Density: 1.066
  • Boiling Point: 328.8°Cat760mmHg
  • Flash Point: 138.6°C
  • Refractive Index: 1.647
  • PSA: 3.24
  • LogP: 3.79370

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